Acidi carbossilici del tiazolo e derivati
Thiazolecarboxylic acids and their derivatives represent a diverse class of organic compounds characterized by the presence of a thiazole ring fused to a carboxylic acid group. These molecules exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The structural flexibility allows for the modification of substituents on both the thiazole ring and the carboxylic acid moiety, leading to compounds with specific functional groups that can be tailored for various applications.
In pharmaceutical research, thiazolecarboxylic acids have shown potential as therapeutic agents due to their ability to modulate enzyme activity. For instance, they can inhibit key enzymes involved in viral replication or inflammation processes. Additionally, these compounds are also of interest in the field of catalysis, where they act as ligands for metal complexes enhancing catalytic performance.
Due to their unique chemical properties and potential applications, thiazolecarboxylic acids and derivatives continue to be a focus in synthetic chemistry and drug discovery efforts. Their broad spectrum of functionalities makes them valuable tools in developing new materials and pharmaceuticals.

Struttura | Nome chimico | CAS | MF |
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2-Amino-1,3-thiazole-5-carboxamide | 52499-04-4 | C4H5N3OS |
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2-Thiazolecarboxylic acid,4-(1-methylethyl)-,methyl ester | 172649-45-5 | C8H11NO2S |
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4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | 891487-47-1 | C6H5F2NO2S |
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2-Iodo-thiazole-4-carboxylic Acid | 944275-17-6 | C4H2INO2S |
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2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester | 52481-66-0 | C7H11N3O2S |
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5-Amino-2-methylthiazole-4-carboxamide | 5021-68-1 | C5H7N3OS |
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2-amino-4-phenyl-1,3-thiazole-5-carboxylic acid | 228413-61-4 | C10H8N2O2S |
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2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | 886369-06-8 | C10H6FNO2S |
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2-(aminomethyl)-1,3-thiazole-4-carboxamide | 203793-16-2 | C5H7N3OS |
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2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic Acid | 941716-91-2 | C8H10N2O2S |
Letteratura correlata
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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4. Back matter
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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